Silanol, methyldiphenyl-
Overview
Description
Silanol, methyldiphenyl-: is an organosilicon compound with the chemical formula C₁₃H₁₄OSi diphenylmethylsilanol . This compound belongs to the class of silanols, which are characterized by the presence of a silicon atom bonded to a hydroxyl group. Silanols are important intermediates in organosilicon chemistry and have various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrolysis of Chlorosilanes: One common method for preparing silanols, including silanol, methyldiphenyl-, is the hydrolysis of chlorosilanes. For example, the hydrolysis of diphenylmethylchlorosilane in the presence of water yields silanol, methyldiphenyl- and hydrochloric acid as a byproduct. [ \text{(C₆H₅)₂CH₃SiCl} + \text{H₂O} \rightarrow \text{(C₆H₅)₂CH₃SiOH} + \text{HCl} ]
Oxidation of Hydrosilanes: Another method involves the oxidation of hydrosilanes. This can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide. [ \text{(C₆H₅)₂CH₃SiH} + \text{H₂O₂} \rightarrow \text{(C₆H₅)₂CH₃SiOH} + \text{H₂O} ]
Industrial Production Methods: Industrial production of silanol, methyldiphenyl-, typically involves large-scale hydrolysis of chlorosilanes under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as tetrahydrofuran or toluene to facilitate the process and manage the exothermic nature of the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Silanol, methyldiphenyl-, can undergo oxidation reactions to form siloxanes. This is often facilitated by oxidizing agents like hydrogen peroxide.
Condensation: Silanols can undergo condensation reactions to form disiloxanes. This involves the elimination of water molecules. [ 2 \text{(C₆H₅)₂CH₃SiOH} \rightarrow \text{(C₆H₅)₂CH₃Si-O-Si(CH₃)(C₆H₅)₂} + \text{H₂O} ]
Substitution: Silanol, methyldiphenyl-, can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Solvents: Tetrahydrofuran, toluene.
Catalysts: Metal catalysts such as platinum or palladium can be used to facilitate certain reactions.
Major Products:
Siloxanes: Formed through condensation reactions.
Substituted Silanols: Formed through substitution reactions.
Scientific Research Applications
Chemistry:
Catalysis: Silanol, methyldiphenyl-, is used as a catalyst in various organic reactions due to its ability to activate certain substrates.
Synthesis of Siloxanes: It serves as a precursor in the synthesis of siloxanes, which are important in the production of silicone-based materials.
Biology and Medicine:
Drug Delivery: Functionalized silanols are used in the development of drug delivery systems. Their ability to form stable bonds with various drugs makes them suitable for targeted delivery applications.
Imaging: Silanol-based compounds are used in imaging techniques due to their ability to bind to specific biological targets.
Industry:
Adhesives and Sealants: Silanol, methyldiphenyl-, is used in the formulation of adhesives and sealants due to its strong bonding properties.
Coatings: It is used in the production of coatings that provide protective and decorative finishes.
Mechanism of Action
Mechanism: The mechanism of action of silanol, methyldiphenyl-, involves its ability to form hydrogen bonds and interact with various substrates. The hydroxyl group in silanols can form hydrogen bonds with other molecules, facilitating reactions and interactions.
Molecular Targets and Pathways:
Hydrogen Bonding: The hydroxyl group in silanol, methyldiphenyl-, can form hydrogen bonds with other molecules, influencing their reactivity and stability.
Catalytic Activity: Silanol, methyldiphenyl-, can act as a catalyst by stabilizing transition states and lowering activation energies in chemical reactions.
Comparison with Similar Compounds
Trimethylsilanol: Another silanol with three methyl groups attached to the silicon atom.
Diphenylsilanediol: A silanol with two hydroxyl groups attached to the silicon atom.
Comparison:
Hydrogen Bonding: Silanol, methyldiphenyl-, has a unique ability to form hydrogen bonds due to the presence of both phenyl and methyl groups, which can influence its reactivity compared to other silanols.
Catalytic Properties: The presence of phenyl groups in silanol, methyldiphenyl-, can enhance its catalytic properties compared to trimethylsilanol, which has only methyl groups.
Silanol, methyldiphenyl-, stands out due to its unique combination of phenyl and methyl groups, making it a versatile compound with various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
hydroxy-methyl-diphenylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14OSi/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPRTGXXQKWLDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061132 | |
Record name | Hydroxymethyldiphenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
778-25-6 | |
Record name | Methyldiphenylsilanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=778-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silanol, 1-methyl-1,1-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanol, 1-methyl-1,1-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydroxymethyldiphenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroxymethyldiphenylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.176 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.